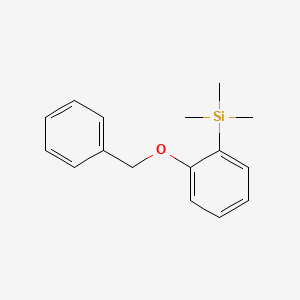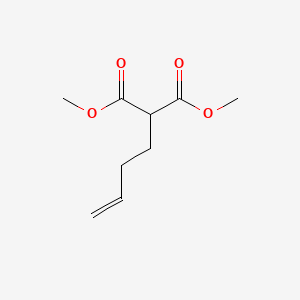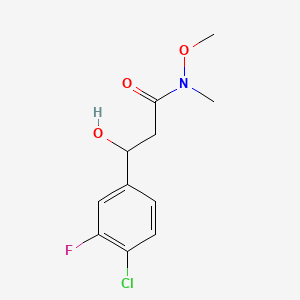
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxy group and a methoxy-methylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the phenyl ring: The starting material, 4-chloro-3-fluoroaniline, is subjected to a series of reactions to introduce the hydroxy and methoxy groups.
Amidation: The intermediate product is then reacted with N-methoxy-N-methylamine under appropriate conditions to form the final amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(4-Chloro-3-fluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, while the hydroxy and methoxy-methylamide groups contribute to its overall stability and solubility. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the hydroxy and amide groups.
4-Chloro-3-fluorophenylboronic acid: Similar structure but different functional groups.
3-(4-Chloro-3-fluorophenyl)propionic acid: Contains the chloro and fluoro substituents but has a carboxylic acid group instead of the amide.
Uniqueness
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C11H13ClFNO3 |
|---|---|
分子量 |
261.68 g/mol |
IUPAC名 |
3-(4-chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13ClFNO3/c1-14(17-2)11(16)6-10(15)7-3-4-8(12)9(13)5-7/h3-5,10,15H,6H2,1-2H3 |
InChIキー |
YDOJRZZUSQTYJZ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CC(C1=CC(=C(C=C1)Cl)F)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



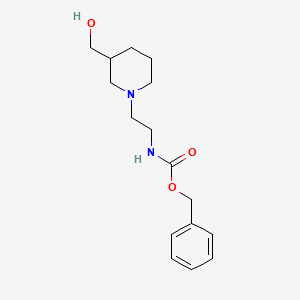

![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
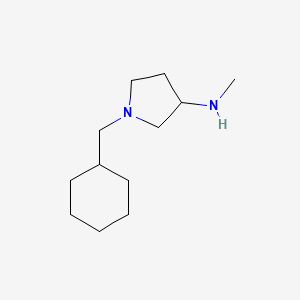

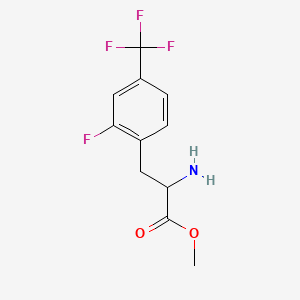
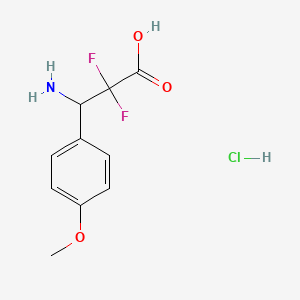
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

